Aminopotentidine

Overview

Description

Synthesis Analysis

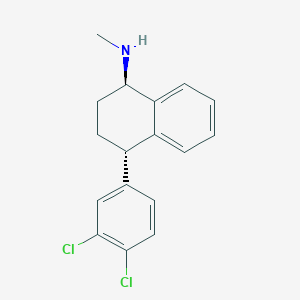

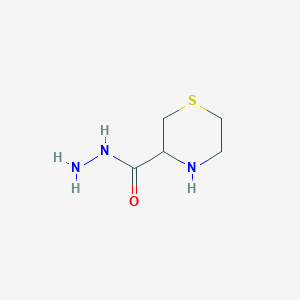

Aminopotentidine is a very potent and specific histamine H2-receptor antagonist with a documented high affinity . It is a precursor for the synthesis of the [125I]-iodo derivative .

Molecular Structure Analysis

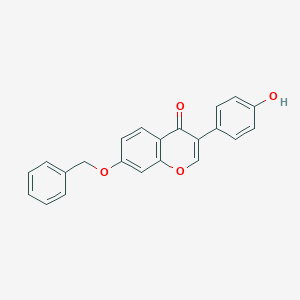

The molecular formula of Aminopotentidine is C26H35N7O2 . Its molecular weight is 477.6 . The structure of Aminopotentidine is confirmed by NMR .

Chemical Reactions Analysis

Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine .

Physical And Chemical Properties Analysis

Aminopotentidine is a powder . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C .

Scientific Research Applications

H2-Receptor Antagonism

Aminopotentidine is primarily known for its role as an H2-receptor antagonist . It selectively binds to but does not activate histamine H2 receptors, effectively blocking the actions of endogenous histamine. This property is particularly useful in the treatment of conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome, where inhibition of stomach acid secretion is desired.

Synthesis of Radiolabeled Compounds

The compound serves as a precursor for the synthesis of the [125 I]-iodo derivative . This application is significant in the development of radiolabeled compounds used in diagnostic imaging and radiotherapy, providing a way to track the distribution and localization of drugs within the body.

Pharmacological Research

In pharmacological studies, Aminopotentidine’s antagonistic effects on H2 receptors are explored to understand better the pharmacodynamics and pharmacokinetics of similar compounds . This research can lead to the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

Target of Action

Aminopotentidine is a H2 antagonist . It primarily targets the histamine H2 receptors . These receptors play a crucial role in gastric acid secretion and serve as a key target in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease.

Mode of Action

Aminopotentidine interacts with its targets, the histamine H2 receptors, by binding to them . This binding prevents histamine, a neurotransmitter, from activating the H2 receptors . As a result, the secretion of gastric acid is reduced .

Biochemical Pathways

It is known that the compound’s action on the histamine h2 receptors influences thegastric acid secretion pathway . By blocking these receptors, Aminopotentidine disrupts the normal biochemical pathway that leads to the production and release of gastric acid.

Pharmacokinetics

Like other h2 antagonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary molecular effect of Aminopotentidine’s action is the reduction of gastric acid secretion . This occurs at the cellular level when Aminopotentidine binds to the histamine H2 receptors, preventing their activation by histamine . The overall result is a decrease in the volume of gastric acid produced, which can help alleviate symptoms and conditions associated with excessive gastric acid secretion.

Safety and Hazards

properties

IUPAC Name |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDSYWWNDGAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276539 | |

| Record name | Aminopotentidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminopotentidine | |

CAS RN |

140873-26-3 | |

| Record name | Aminopotentidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)